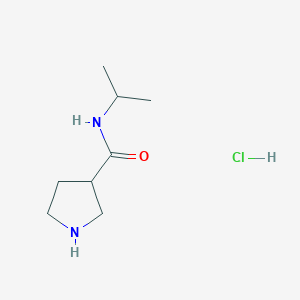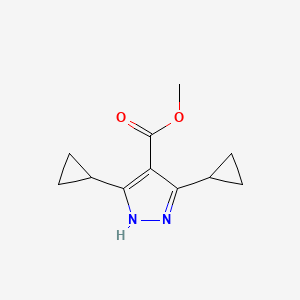
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate
Vue d'ensemble
Description
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate, also known as 3-Fluoro-2-hydroxyacrylic acid methyl ester, is a versatile molecule used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor and a melting point of -50°C. This molecule is a member of the group of compounds known as acrylates, which are used in the synthesis of many different chemicals, including pharmaceuticals, plastics, and coatings.
Applications De Recherche Scientifique
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate is used in a variety of scientific research applications, including the synthesis of organic compounds, the development of new pharmaceuticals, and the study of biochemistry and physiology. In organic synthesis, the compound can be used as a reactant in the synthesis of various organic compounds, such as pharmaceuticals and plastics. In the development of new pharmaceuticals, the compound can be used as a starting material for the synthesis of various drugs and drug intermediates. In biochemistry and physiology, the compound can be used as a model compound to study the mechanism of action of various biochemical and physiological processes.
Mécanisme D'action
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate is a versatile molecule that can be used to study the mechanism of action of various biochemical and physiological processes. The compound is believed to act as an inhibitor of several enzymes involved in the metabolism of fatty acids and glycerides. The compound is also believed to act as an inhibitor of enzymes involved in the synthesis of phospholipids and cholesterol. In addition, the compound is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids and glycerides.
Biochemical and Physiological Effects
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate has been studied for its effects on various biochemical and physiological processes. The compound has been found to act as an inhibitor of enzymes involved in the metabolism of fatty acids and glycerides, as well as enzymes involved in the synthesis of phospholipids and cholesterol. In addition, the compound has been found to act as an inhibitor of enzymes involved in the synthesis of fatty acids and glycerides. The compound has also been found to act as an inhibitor of enzymes involved in the synthesis of fatty acids and glycerides.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate has several advantages and limitations when used in laboratory experiments. The compound is a volatile liquid with a pungent odor, which makes it easy to handle and store. In addition, the compound is relatively inexpensive and can be obtained in large quantities. However, the compound is highly flammable and should be handled with caution. In addition, the compound is a strong irritant and should be handled with protective gloves and clothing.
Orientations Futures
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate has a wide range of potential applications in scientific research. Future research could focus on the synthesis of novel compounds from this compound, such as pharmaceuticals and polymers. In addition, further research could focus on the mechanism of action of this compound and its effects on various biochemical and physiological processes. Finally, further research could focus
Propriétés
IUPAC Name |
methyl (Z)-2-(3-fluorophenyl)-3-hydroxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-6,12H,1H3/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDAKYMGTKUXFM-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CO)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\O)/C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2Z)-2-(3-fluorophenyl)-3-hydroxyacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(4-Bromophenoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1469400.png)








![2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469415.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol](/img/structure/B1469417.png)

